molecular formula C13H17NO3 B14831093 3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide

3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide

Katalognummer: B14831093
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: ZOJXYQKVRZNBQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-cyclopropoxy-5-methoxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Substitution Reactions: The cyclopropoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like KMnO4 or CrO3.

    Reduction: The benzamide core can be reduced to form amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzamides

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyclopropylmethoxy-5-methoxy-N,N-dimethylbenzamide
  • 3-Methoxy-5-methyl-N,N-dimethylbenzamide
  • 3-Cyclopropoxy-5-methyl-N,N-dimethylbenzamide

Uniqueness

3-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide is unique due to the presence of both cyclopropoxy and methoxy groups on the benzamide core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

3-cyclopropyloxy-5-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(15)9-6-11(16-3)8-12(7-9)17-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI-Schlüssel

ZOJXYQKVRZNBQM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.